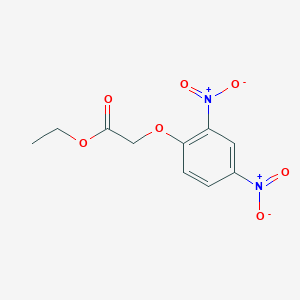
Ethyl 2-(2,4-dinitrophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,4-dinitrophenoxy)acetate is an organic compound with the molecular formula C10H10N2O7. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetate moiety.
准备方法
The synthesis of ethyl 2-(2,4-dinitrophenoxy)acetate can be achieved through a multi-step process:
Reaction of 2,4-dinitrophenol with ethyl acetate: This step involves the esterification of 2,4-dinitrophenol with ethyl acetate to form 2,4-dinitrophenoxyethyl acetate.
Reaction with ethyl imide: The intermediate product, 2,4-dinitrophenoxyethyl acetate, is then reacted with ethyl imide to produce this compound.
化学反应分析
Ethyl 2-(2,4-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 2-(2,4-dinitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro groups on biological systems.
Industrial Chemistry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 2-(2,4-dinitrophenoxy)acetate involves its interaction with molecular targets through its nitro groups. These groups can participate in electron transfer reactions, making the compound a useful reagent in redox chemistry. The pathways involved include nucleophilic addition and Michael reactions, where the nitro groups act as electron-withdrawing substituents .
相似化合物的比较
Ethyl 2-(2,4-dinitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but differs in the presence of an imidate group instead of an acetate group.
Ethyl bis-(2,4-dinitrophenyl)acetate: This compound contains two dinitrophenyl groups and exhibits different intramolecular interactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial chemistry.
属性
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
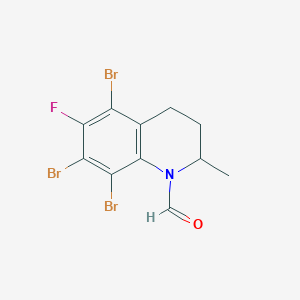
![1-[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2680380.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)
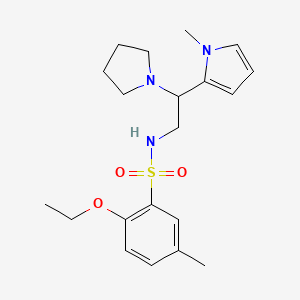
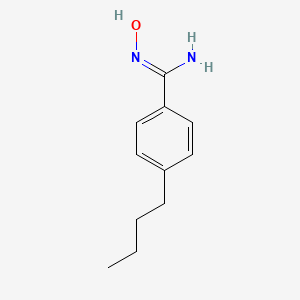
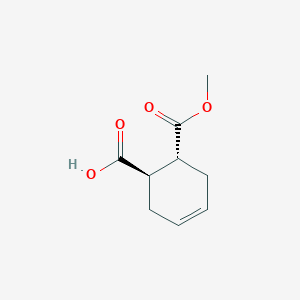
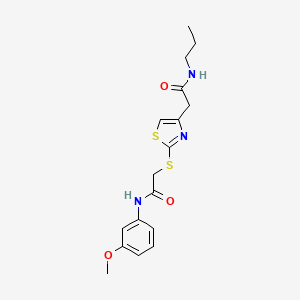
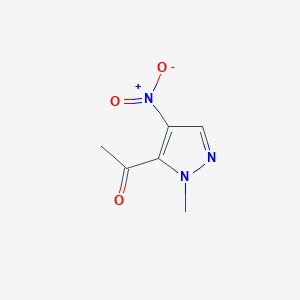
![6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2680389.png)
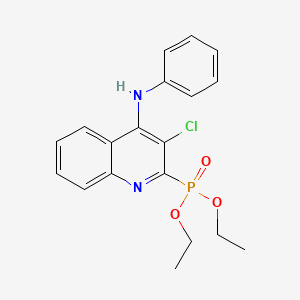
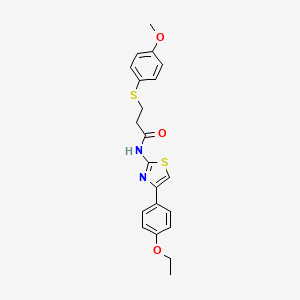
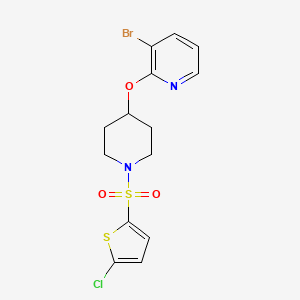
![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)
